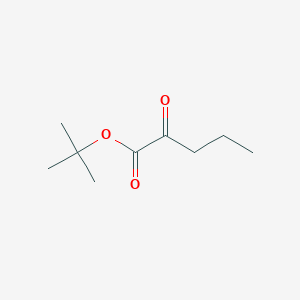

tert-Butyl 2-oxopentanoate

CAS No.: 88945-69-1

Cat. No.: VC14339630

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88945-69-1 |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | tert-butyl 2-oxopentanoate |

| Standard InChI | InChI=1S/C9H16O3/c1-5-6-7(10)8(11)12-9(2,3)4/h5-6H2,1-4H3 |

| Standard InChI Key | RKWJIFVZULBMHX-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

tert-Butyl 2-oxopentanoate features a molecular formula of and a molar mass of 172.22 g/mol. The compound’s structure is defined by a pentan-2-one backbone esterified with tert-butanol, yielding the IUPAC name tert-butyl 4-oxopentanoate. Key structural attributes include:

-

Carbonyl Group (C=O): Positioned at the second carbon, this group confers electrophilic reactivity, facilitating nucleophilic attacks.

-

Ester Group (RCOOR'): The tert-butyl ester moiety enhances steric bulk, influencing solubility and reaction kinetics.

The compound’s stereoelectronic properties are critical in dictating its behavior in synthetic pathways. For instance, the tert-butyl group’s bulky nature impedes undesired side reactions, such as ester hydrolysis under acidic conditions.

Synthetic Methodologies

Reformatsky Reaction-Based Synthesis

A prominent synthesis route involves the Reformatsky reaction, where zinc-mediated coupling of tert-butyl bromoacetate with ketones yields β-hydroxy esters. For example:

This method, documented in patent WO2014203045A1, achieves moderate yields (65%) under optimized conditions (65°C, 24 hours) .

Catalytic Oxidation Systems

Recent protocols employ copper(II) salts with diimine ligands and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for oxidizing tert-butyl 2-hydroxypentanoate to the corresponding ketone. This oxidation proceeds efficiently in acetonitrile at 30–50°C, achieving >95% conversion .

Table 1: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Reformatsky Reaction | Zn, THF, 65°C, 24h | 65 | Stereoselectivity |

| Catalytic Oxidation | Cu(NO₃)₂, TEMPO, CH₃CN, 40°C | 95 | High efficiency, mild conditions |

Reactivity and Mechanistic Insights

Nucleophilic Additions

The ketone group undergoes nucleophilic additions with Grignard reagents or organolithium compounds. For instance, methylmagnesium bromide attacks the carbonyl carbon, producing tert-butyl 2-(hydroxy(phenyl)methyl)pentanoate:

\text{RMgBr} + \text{C=O} \rightarrow \text{RC(O^-)MgBr} \xrightarrow{\text{H}_2\text{O}} \text{RC(OH)R'}Transesterification

In the presence of acidic catalysts (e.g., camphorsulfonic acid), tert-butyl 2-oxopentanoate undergoes transesterification with alcohols, replacing the tert-butyl group with smaller alkyl chains. This reaction is pivotal in tailoring ester solubility for specific applications .

Physicochemical Properties

Table 2: Physical Properties of tert-Butyl 2-Oxopentanoate

| Property | Value | Source |

|---|---|---|

| Density | 0.961 g/mL | |

| Boiling Point | 215–220°C (760 mmHg) | |

| Refractive Index | 1.420 | |

| Solubility | Miscible with THF, CH₂Cl₂ |

The compound’s low melting point (-38°C) and moderate polarity make it suitable for reactions in non-polar solvents .

Applications in Pharmaceutical Synthesis

tert-Butyl 2-oxopentanoate is a key intermediate in statin production, including Atorvastatin and Rosuvastatin. In WO2014203045A1, it undergoes oxidation to form tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate, a precursor in statin side-chain synthesis .

Role in Agrochemicals

The compound’s ester group facilitates incorporation into herbicidal agents, enhancing bioavailability and environmental stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume